Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Description
Synthesis Analysis
There are efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .Scientific Research Applications
Synthesis and Derivatization:
- Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to your query. This synthesis facilitates further selective derivatization on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Application in Amino Acid Synthesis:
- Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, highlighting the utility of these compounds in chemistry, biochemistry, and drug design. This indicates the relevance of spirocyclic scaffolds in the creation of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
Enantioselective Preparation for Medicinal Chemistry:
- López et al. (2020) described the catalytic and enantioselective preparation of a compound related to your query, which is used in the industrial synthesis of antiviral ledipasvir. This demonstrates the potential of these compounds in the synthesis of pharmaceuticals (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).
Efficient Scalable Route for Synthesis:
- Maton et al. (2010) developed an efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a compound structurally similar to your query. This approach starts from commercially available chiral lactone and includes an epimerization/hydrolysis step for the undesired diastereoisomer (Maton et al., 2010).
NMR Spectroscopy for Configuration Assignment:
- Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related compounds, underscoring the importance of analytical techniques in the study of these molecules (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Properties
IUPAC Name |
tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-11(7-15)4-12(17,5-11)8(13)14/h8,17H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWAUFFMPPYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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